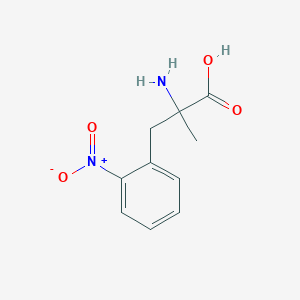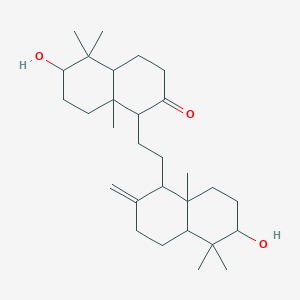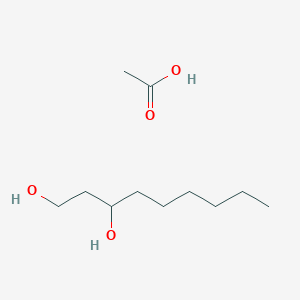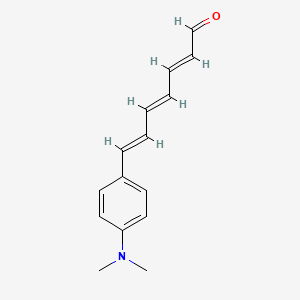
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring and a hepta-2,4,6-trienal chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal typically involves the reaction of 4-(dimethylamino)benzaldehyde with appropriate alkenyl intermediates. One common method includes the fusion of 4-(dimethylamino)benzaldehyde with alkenyl compounds in the presence of catalytic amounts of acetic anhydride and pyridine at elevated temperatures . Another approach involves the Heck reaction, where p-dimethylaminovinylbenzene reacts with bromoalkenes in the presence of palladium acetate .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and yield. The use of microwave-assisted synthesis and solvent-free conditions can also enhance efficiency and reduce environmental impact .
化学反応の分析
Types of Reactions: 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, particularly at positions ortho and para to the dimethylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated and nitrated derivatives.
科学的研究の応用
7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal has diverse applications in scientific research:
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Industry: Utilized in the production of dyes and pigments due to its intense coloration properties.
作用機序
The mechanism of action of 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal involves its interaction with molecular targets through its electron-rich dimethylamino group and conjugated trienal chain. These interactions can modulate various biochemical pathways, including those involved in signal transduction and gene expression . The compound’s ability to undergo fast intramolecular charge transfer upon light excitation makes it valuable in photophysical applications .
類似化合物との比較
- 4-(Dimethylamino)phenyl isocyanate
- 4-(Dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
- (E)-6-(4-(Dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione
Comparison: Compared to these similar compounds, 7-(4-Dimethylamino-phenyl)-hepta-2,4,6-trienal stands out due to its extended conjugated system, which enhances its electronic properties and makes it particularly suitable for applications in nonlinear optics and photophysics . Its unique structure also allows for diverse chemical modifications, expanding its utility in various research fields.
特性
分子式 |
C15H17NO |
|---|---|
分子量 |
227.30 g/mol |
IUPAC名 |
(2E,4E,6E)-7-[4-(dimethylamino)phenyl]hepta-2,4,6-trienal |
InChI |
InChI=1S/C15H17NO/c1-16(2)15-11-9-14(10-12-15)8-6-4-3-5-7-13-17/h3-13H,1-2H3/b4-3+,7-5+,8-6+ |
InChIキー |
PIZYNSXKSIBMJE-OKWWDJPNSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C=O |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC=CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


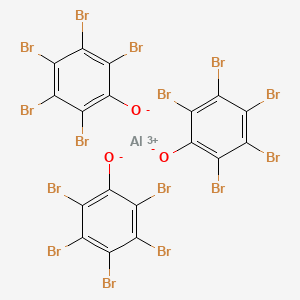
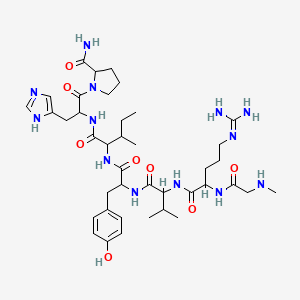

![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)

![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
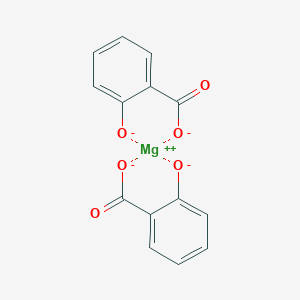
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
